molecular formula C18H19N5O2 B2524553 2-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034570-63-1

2-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B2524553
CAS RN: 2034570-63-1
M. Wt: 337.383
InChI Key: GCBYFYQAJNURJM-UHFFFAOYSA-N
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Description

The compound 2-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is a derivative of acetamide with potential applications in various fields, including medicinal chemistry. While the specific compound is not directly studied in the provided papers, they offer insights into similar compounds that can help understand the properties and synthesis of the target molecule.

Synthesis Analysis

The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves coupling reactions and crystallization using solvent mixtures like toluene and methanol . The process is confirmed through various analytical techniques, including elemental analysis, FTIR, and NMR spectroscopy. These methods could be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions to incorporate the methoxyphenyl and methylpyrazolyl groups.

Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using X-ray diffraction (XRD), which provides precise geometrical parameters and helps in understanding the crystal packing and intermolecular interactions . The target compound's structure could be similarly elucidated, revealing the arrangement of its functional groups and the overall molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from their HOMO and LUMO analysis, which indicates the charge transfer within the molecule . This information is crucial for predicting the types of chemical reactions the compound might undergo, such as nucleophilic substitution or addition reactions, which are common for acetamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, including their vibrational frequencies and thermal stability, can be studied using FTIR, NMR, thermogravimetric analysis, and differential thermal analysis . These techniques provide insights into the stability and behavior of the compounds under various conditions. The molecular electrostatic potential and hyperpolarizability are also important for applications in nonlinear optics . The target compound's properties would likely be influenced by its methoxy and methylpyrazolyl substituents, affecting its solubility, melting point, and potential biological activity.

Relevant Case Studies

Although the provided papers do not include case studies on the exact compound , they do present a case where a related compound exhibited anticancer activity against several cancer cell lines . This suggests that the target compound could also be evaluated for its potential anticancer properties, given the structural similarities and the presence of pharmacophoric elements within its structure.

Scientific Research Applications

Chloroacetamide Herbicides and Metabolism

Chloroacetamide derivatives like alachlor and metolachlor have been studied for their use as pre-emergent or early post-emergent herbicides in agriculture. These compounds control annual grasses and broad-leaved weeds in various crops. Their metabolism in human and rat liver microsomes has been compared, revealing insights into their biotransformation and potential impacts on health and the environment (Coleman et al., 2000).

Antioxidant Activity of Coordination Complexes

Studies on coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity. These findings suggest potential applications in developing compounds with antioxidant properties, which could be relevant for various health and industrial applications (Chkirate et al., 2019).

Anticancer Activity

The synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has been explored with the aim of finding new anticancer agents. These compounds have shown cancer cell growth inhibition in vitro, indicating the potential for developing novel anticancer therapies (Al-Sanea et al., 2020).

Synthesis and Characterization of Novel Compounds

Research into the synthesis, characterization, and antimicrobial activities of novel thiazole derivatives incorporating pyrazole moieties highlights the potential of these compounds in developing new antimicrobial agents. Such compounds could address the need for novel treatments in the face of antibiotic resistance (Saravanan et al., 2010).

properties

IUPAC Name

2-(2-methoxyphenyl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-23-12-14(10-22-23)18-15(19-7-8-20-18)11-21-17(24)9-13-5-3-4-6-16(13)25-2/h3-8,10,12H,9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBYFYQAJNURJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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